molecular formula C14H14N2 B3256512 3-Phenyl-5,6,7,8-tetrahydrocinnoline CAS No. 27219-25-6

3-Phenyl-5,6,7,8-tetrahydrocinnoline

Cat. No. B3256512
CAS RN: 27219-25-6
M. Wt: 210.27 g/mol
InChI Key: FNALOOIRINIGCA-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydrocinnoline is a chemical compound with the molecular formula C14H14N2 . It has a molecular weight of 210.27 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-5,6,7,8-tetrahydrocinnoline is represented by the formula C14H14N2 . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-5,6,7,8-tetrahydrocinnoline, such as its boiling point, density, and melting point, are not provided in the search results .

Scientific Research Applications

1. Anticancer, DNA Binding, and Antibacterial Potency

Derivatives of 3-Phenyl-5,6,7,8-tetrahydrocinnoline have been researched for their potential in medicinal chemistry, especially for their anticancer, antibacterial, and DNA binding capabilities. One study synthesized a series of derivatives and found compound 3c to have significant anticancer and antibacterial potency, surpassing standard reference compounds like cisplatin and cinoxacin. Another compound, 5b, showed notable DNA binding capacity (Gupta et al., 2016).

2. Spectral Analysis and Quantum Chemical Studies

The spectral properties and quantum chemical aspects of 3-Phenyl-5,6,7,8-tetrahydrocinnoline derivatives have been a subject of study. Research involving novel compounds synthesized from this class showed correlation with experimental data in their 1H, 13C chemical shifts, and vibrational wavenumbers. These studies are crucial for understanding the electronic properties and composition of these molecules (Fatma et al., 2015).

3. Synthesis and Characterization in Molecular Docking and ADME

The synthesis and characterization of multi-heterocyclic drugs derived from 3-Phenyl-5,6,7,8-tetrahydrocinnoline were researched for antibacterial drugs and molecular docking. These studies included the analysis of molecular electrostatic potential, thermodynamic properties, and the static first hyperpolarizability values. Such research is critical for drug discovery and development (Dhevaraj et al., 2019).

4. Application in Photophysics and Photochemistry

Investigations into the photophysical and photochemical properties of derivatives of 3-Phenyl-5,6,7,8-tetrahydrocinnoline have revealed their potential in generating charge-separated species and photodegradation pathways. These studies are significant for the development of new photoinduced electron-transfer systems (Fasani et al., 2006).

5. Antioxidant Properties

Some derivatives of 3-Phenyl-5,6,7,8-tetrahydrocinnoline, such as those synthesized using monosodium glutamate, have demonstrated antioxidant activity. This aspect is vital for exploring potential therapeutic applications, especially in combating oxidative stress-related diseases (Cahyana et al., 2020).

properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-16-14/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNALOOIRINIGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5,6,7,8-tetrahydrocinnoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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